molecular formula C16H13N3 B4107874 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline

7,9-dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4107874
M. Wt: 247.29 g/mol
InChI Key: JUOYIMZRGPYCIU-UHFFFAOYSA-N
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Description

7,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused indole and quinoxaline ring system with methyl groups at the 7 and 9 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Commonly used acids include acetic acid, formic acid, or hydrochloric acid . The reaction can be catalyzed by various metal catalysts or nanoparticles, such as copper-doped cadmium sulfide (CdS) or cerium (IV) oxide nanoparticles, which enhance the yield and efficiency of the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and microwave irradiation techniques. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles .

Comparison with Similar Compounds

Uniqueness: 7,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of methyl groups at the 7 and 9 positions, which can influence its electronic properties and biological activities. These structural modifications can enhance its DNA intercalating ability and improve its efficacy as an anticancer and antiviral agent .

Properties

IUPAC Name

7,9-dimethyl-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-9-7-10(2)14-11(8-9)15-16(19-14)18-13-6-4-3-5-12(13)17-15/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOYIMZRGPYCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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